2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features an imidazole core substituted at position 1 with a 2-methoxybenzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide’s nitrogen is bonded to a 4-(trifluoromethyl)phenyl group, contributing to its lipophilicity and electronic properties. The 2-methoxybenzyl group may enhance metabolic stability, while the trifluoromethyl group enhances binding to hydrophobic protein pockets .
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-17-5-3-2-4-14(17)12-26-11-10-24-19(26)29-13-18(27)25-16-8-6-15(7-9-16)20(21,22)23/h2-11H,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELOIQCFGPMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors . These receptors are a significant target for various neurological conditions treatment.
Mode of Action
It’s known that the2-methoxyphenyl group plays a crucial role in this interaction. This group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks.
Biochemical Pathways
It’s known that the compound’s interaction with alpha1-adrenergic receptors can influence various neurological pathways.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. These properties significantly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body.
Biological Activity
Overview
The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide , also referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, a sulfanyl group, and a trifluoromethyl phenyl moiety. Its IUPAC name is significant for understanding its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23F3N3O3S |
| Molecular Weight | 433.49 g/mol |
| CAS Number | 946203-02-7 |
Anticancer Activity
Research indicates that compounds in the imidazole class, including our target compound, show promising anticancer properties. For instance, studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
- Mechanism of Action : The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Imidazole derivatives may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), crucial for cancer cell survival and proliferation .
- Case Study : In a recent study, a related compound demonstrated an IC50 value of 25.72 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity . The compound's ability to accelerate apoptosis in treated cells was confirmed through flow cytometry analyses.
Antimicrobial Activity
Imidazole derivatives are also noted for their antimicrobial properties. The sulfanyl group in the structure enhances the compound's ability to disrupt microbial cell walls.
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the interference with bacterial enzyme systems and cell membrane integrity.
- Research Findings : Studies have reported that certain imidazole compounds exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been explored in various studies. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
- Mechanism of Action : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Research Findings : Compounds similar to our target have shown significant inhibition rates against COX enzymes, with IC50 values indicating effective anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of our compound, it is beneficial to compare it with similar imidazole derivatives:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-(imidazol-2-ylthio)acetamide | Anticancer | 30.12 |
| N-(3,4-dimethoxyphenyl)-2-(benzylthio)acetamide | Antimicrobial | 15.67 |
| N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenylthio)acetamide | Anti-inflammatory | 22.45 |
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, imidazole-based compounds have been reported to target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known for their efficacy against various bacterial and fungal strains. Preliminary studies may support its use as an antimicrobial agent, although further research is necessary to validate these findings.
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of imidazole compounds. This particular compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its unique chemical framework allows for modifications that can enhance potency and selectivity against specific biological targets.
Mechanistic Studies
Researchers utilize this compound to study the mechanisms of action of imidazole derivatives in biological systems. Understanding how these compounds interact with cellular targets can provide insights into their therapeutic potential and guide the design of more effective drugs.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Imidazole Derivatives | To evaluate the cytotoxic effects on cancer cell lines | Demonstrated significant apoptosis induction in breast and lung cancer cells |
| Synthesis and Characterization of Novel Imidazole Compounds | To synthesize new derivatives and assess their biological activities | Identified several derivatives with enhanced antimicrobial activity compared to standard antibiotics |
| Anti-inflammatory Properties of Imidazole Derivatives | To investigate the effects on inflammatory markers in vitro | Showed reduction in cytokine levels, suggesting potential for treating inflammatory diseases |
Comparison with Similar Compounds
Substituent Position Variations
- G877-0218 (3-Trifluoromethyl Isomer): The compound "2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide" (ID: G877-0218) differs only in the position of the trifluoromethyl group (3- vs. 4- on the phenyl ring).
Imidazole Core Modifications
F711-0103 :
"N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide" (ID: F711-0103) introduces a hydroxymethyl group at position 5 of the imidazole and an ethylcarbamoylmethyl group at position 1. These modifications increase polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .- Compound: The imidazole in "2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide" features a 4-chlorobenzylamino substituent and a 2-fluorophenyl acetamide. The fluorine atom’s electron-withdrawing effects may enhance metabolic stability, while the chlorobenzyl group adds steric bulk .
Aryl Group Diversity
- Compound: "2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide" replaces the 2-methoxybenzyl group with a 4-fluorophenyl and substitutes the acetamide’s aryl group with a naphthyl moiety.
- Compound: "2-(2,6-Dichlorophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide" (ID: 853315-34-1) uses a phenoxy linker instead of sulfanyl, altering hydrogen-bonding capacity. The dichloro substituents may improve halogen bonding but reduce solubility .
Physicochemical and Pharmacokinetic Properties
The target compound’s 4-trifluoromethyl group balances lipophilicity and electronic effects, while the 2-methoxybenzyl group avoids steric clashes common in bulkier analogs. In contrast, hydroxymethyl or naphthyl groups in analogs introduce trade-offs between solubility and permeability .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiol coupling | K₂CO₃, ethanol, reflux | 60–75% | |
| Catalyzed coupling | Pyridine/zeolite, 150°C | 80–85% |
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
X-ray Crystallography : Resolve the dihedral angles of the imidazole ring and sulfanyl group (e.g., 24.9° deviation observed in similar compounds) to confirm stereochemistry .
NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and methoxy groups).
Mass Spectrometry : Confirm molecular weight (e.g., via HRMS-ESI) and fragmentation patterns.
Advanced: How can computational modeling guide the design of derivatives with improved activity?
Methodological Answer:
Quantum Chemical Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .
Molecular Docking : Screen derivatives against target proteins (e.g., COX-1/2) to prioritize candidates for synthesis .
Reaction Path Prediction : Apply algorithms like the Artificial Force-Induced Reaction (AFIR) method to explore feasible synthetic pathways .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent Variation : Modify the methoxyphenyl or trifluoromethyl groups to assess effects on bioactivity (e.g., antimicrobial or anticancer assays) .
Bioisosteric Replacement : Replace the sulfanyl group with sulfoxide or sulfone to evaluate pharmacokinetic changes .
In Vitro Testing : Use standardized assays (e.g., MTT for cytotoxicity) to correlate structural changes with activity.
Advanced: How can contradictory pharmacological data (e.g., enantiomer-specific effects) be resolved?
Methodological Answer:
Chiral Resolution : Separate enantiomers via chiral HPLC or crystallization.
Comparative Studies : Test individual enantiomers in pharmacokinetic (PK) models (e.g., plasma half-life, metabolic stability) .
Mechanistic Profiling : Use molecular dynamics simulations to identify binding affinity differences between enantiomers .
Example : Sulfoxide enantiomers exhibit divergent COX-2 inhibition due to steric hindrance in the active site .
Advanced: What intermolecular interactions govern crystal packing, and how do they affect stability?
Methodological Answer:
XRD Analysis : Identify hydrogen bonds (e.g., O–H···N interactions) and π-π stacking between aromatic rings .
Thermogravimetric Analysis (TGA) : Correlate packing density with thermal stability.
Solubility Studies : Relate crystal lattice energy (from XRD) to dissolution rates in polar solvents.
Q. Table 2: Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Impact | Reference |
|---|---|---|---|
| O–H···N | 2.89 | Stabilizes 3D lattice | |
| π-π stacking | 3.76 | Enhances thermal stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
